molecular formula C18H16N2S B2938384 3-(Benzylthio)-6-(p-tolyl)pyridazine CAS No. 897758-94-0

3-(Benzylthio)-6-(p-tolyl)pyridazine

Cat. No.: B2938384
CAS No.: 897758-94-0
M. Wt: 292.4
InChI Key: YAEFQDAZUPOWGT-UHFFFAOYSA-N
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Description

3-(Benzylthio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylthio group at the 3-position and a p-tolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-6-(p-tolyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the benzylthio and p-tolyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. The benzylthio group can be introduced via nucleophilic substitution reactions, while the p-tolyl group can be added through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylthio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(Benzylthio)-6-(p-tolyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-6-(p-tolyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylthio)pyridazine: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.

    6-(p-tolyl)pyridazine: Lacks the benzylthio group, which may influence its properties and applications.

    3-(Benzylthio)-6-phenylpyridazine: Similar structure but with a phenyl group instead of a p-tolyl group, leading to different steric and electronic effects.

Uniqueness

3-(Benzylthio)-6-(p-tolyl)pyridazine is unique due to the presence of both benzylthio and p-tolyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-benzylsulfanyl-6-(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-14-7-9-16(10-8-14)17-11-12-18(20-19-17)21-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEFQDAZUPOWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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